molecular formula C9H12N2O B1345944 N-(3-Amino-2-methylphenyl)acetamide CAS No. 65999-76-0

N-(3-Amino-2-methylphenyl)acetamide

Cat. No.: B1345944
CAS No.: 65999-76-0
M. Wt: 164.2 g/mol
InChI Key: TZEOVCYRUCGICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Amide Functional Groups in Organic Chemistry

The amide functional group, consisting of a carbonyl group linked to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. spectroscopyonline.comchemistrytalk.org Amides are notably stable functional groups, less reactive to hydrolysis compared to esters, a characteristic that contributes to their widespread presence in stable biological and synthetic molecules. organicchemexplained.comdiplomatacomercial.com

This stability is crucial in the structure of proteins, where amino acids are linked by amide bonds, specifically called peptide bonds. organicchemexplained.comfiveable.me These linkages form the backbone of proteins and are fundamental to their structure and function. spectroscopyonline.com Beyond their biological role, amides are prevalent in the pharmaceutical industry, featuring in numerous drug molecules where their ability to form strong hydrogen bonds can enhance binding to biological targets like enzymes. chemistrytalk.orgdiplomatacomercial.com The amide nitrogen is generally considered neutral, not basic, due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. organicchemexplained.com

Contextualization of Substituted Phenylacetamides in Advanced Synthetic Methodologies

Substituted phenylacetamides are a broad class of compounds that serve as versatile intermediates in organic synthesis. researchgate.net Their core structure, an acetamide (B32628) group attached to a variously substituted phenyl ring, allows for a wide range of chemical modifications. Synthetic methodologies often involve the alkylation, acylation, or further substitution of the phenyl ring or the amide nitrogen, leading to a diverse library of derivatives. researchgate.net

These compounds are pivotal in the synthesis of fine chemicals and pharmaceuticals. researchgate.net For instance, research has demonstrated the synthesis of N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazole, to explore potential biological activities. mdpi.com The development of efficient, one-pot synthesis methods for acetamides using novel catalysts highlights their importance in creating complex nitrogen-containing compounds. researchgate.net The reactivity and synthetic pathways for phenylacetamides are well-studied, enabling chemists to design and construct intricate molecular architectures for various applications, including the development of new anticancer agents. nih.gov

Research Landscape of N-(3-Amino-2-methylphenyl)acetamide and Related Structural Analogues

The research landscape for this compound is primarily situated within the broader context of substituted anilines and acetanilides, which are known precursors and intermediates for dyes and pharmaceuticals. chemicalbook.comwikipedia.org The specific substitution pattern of this compound—with adjacent amino and methyl groups—offers unique steric and electronic properties that can influence its synthetic utility and potential biological interactions.

Its structural analogues are subjects of more extensive research. For example, 3'-Aminoacetanilide (N-(3-aminophenyl)acetamide) is a well-documented intermediate in the synthesis of azo dyes and various heterocycles. chemicalbook.comwikipedia.org Other isomers, such as N-(3-Amino-4-methylphenyl)acetamide, are commercially available and used as reagents in chemical synthesis. sigmaaldrich.com More complex analogues, like N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have been synthesized and studied for their structural properties and potential pharmacological applications, including antimicrobial and anticancer activities. nih.gov The study of these related compounds provides valuable insights into how modifications to the phenylacetamide scaffold can tune the molecule's properties and functions.

Table 2: Comparison of this compound and Related Analogues This interactive table compares the featured compound with some of its structural relatives.

Compound Name Molecular Formula Key Structural Difference from this compound
This compound C9H12N2O -
N-(3-Aminophenyl)acetamide C8H10N2O Lacks the methyl group on the phenyl ring. chemicalbook.com
N-(3-Amino-4-methylphenyl)acetamide C9H12N2O The methyl group is at position 4 instead of 2. sigmaaldrich.com
N-[3-(3-amino-2-methylphenyl)prop-2-enyl]acetamide C12H16N2O Features a propenyl linker between the phenyl ring and the acetamide group. nih.gov
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide C13H16N4O Different substitution pattern on the phenyl ring and a pyrazolylacetamide moiety instead of a simple acetamide. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEOVCYRUCGICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216204
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65999-76-0
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065999760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N 3 Amino 2 Methylphenyl Acetamide

Classical and Conventional Amide Bond Formation Approaches

Traditional methods for forming the amide bond in N-(3-amino-2-methylphenyl)acetamide are well-established and widely utilized in laboratory and industrial settings. These approaches typically involve the reaction of an amine with a carboxylic acid or its activated derivative.

Direct Condensation Reactions of Amines and Carboxylic Acid Precursors

The direct condensation of an amine with a carboxylic acid is a fundamental approach to amide synthesis. In the context of this compound, this involves the reaction of 2-methyl-1,3-phenylenediamine with acetic acid. This reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the amide and water. While straightforward, this method can sometimes require harsh conditions and may result in lower yields due to the equilibrium nature of the reaction.

ReactantsConditionsProduct
2-methyl-1,3-phenylenediamineHigh TemperatureThis compound
Acetic Acid

Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives

To overcome the limitations of direct condensation, activated carboxylic acid derivatives are frequently employed. These reagents are more reactive towards nucleophilic attack by the amine, leading to higher yields and milder reaction conditions. Common activated derivatives for the synthesis of this compound include acetyl chloride and acetic anhydride (B1165640). The reaction of 2-methyl-1,3-phenylenediamine with either of these reagents readily affords the desired product. The choice between acetyl chloride and acetic anhydride often depends on factors like cost, availability, and the specific reaction conditions required. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct, such as hydrochloric acid or acetic acid.

AmineAcylating AgentBase (Optional)Product
2-methyl-1,3-phenylenediamineAcetyl ChloridePyridine, TriethylamineThis compound
2-methyl-1,3-phenylenediamineAcetic AnhydrideSodium AcetateThis compound

Advanced and Catalytic Synthetic Routes

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for amide bond formation. These routes often offer advantages in terms of selectivity, reaction conditions, and sustainability.

Enzyme-Catalyzed Amidation Protocols

Biocatalysis has emerged as a powerful tool for chemical synthesis, and enzyme-catalyzed amidation is a prime example. Lipases are a class of enzymes that can effectively catalyze the formation of amide bonds under mild conditions. For the synthesis of this compound, an immobilized lipase (B570770) could be used to catalyze the reaction between 2-methyl-1,3-phenylenediamine and an acyl donor, such as an ester of acetic acid. This enzymatic approach offers high selectivity and operates under environmentally benign conditions, often in aqueous or organic solvents at or near room temperature.

Metal-Catalyzed Coupling Reactions for Acetamide (B32628) Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic compounds, including amides. The Buchwald-Hartwig amidation, a palladium-catalyzed coupling reaction, is a prominent method for forming C-N bonds. In principle, a variation of this methodology could be adapted for the synthesis of this compound. This would involve the coupling of an aryl halide or triflate with acetamide in the presence of a palladium catalyst and a suitable ligand. While potentially offering high yields and broad substrate scope, the cost of the catalyst and ligands can be a consideration.

Hydrothermal Synthesis Pathways for Amides

Hydrothermal synthesis, a method that utilizes high-temperature, high-pressure water as a reaction medium, has been explored for various chemical transformations, including amide synthesis. This technique can promote reactions that are sluggish under conventional conditions. The synthesis of this compound via a hydrothermal pathway would involve heating a mixture of 2-methyl-1,3-phenylenediamine and acetic acid in a sealed reactor. The unique properties of water under these conditions can facilitate the dehydration reaction required for amide formation, potentially offering a clean and efficient synthetic route.

Amidation via Reaction of Esters with Amine Derivatives

The formation of an amide bond through the reaction of an ester with an amine is a fundamental transformation in organic chemistry. While direct amidation of esters is often challenging, several modern catalytic and non-catalytic methods have been developed to facilitate this conversion efficiently. These methods are applicable to the synthesis of N-aryl acetamides, including this compound, from appropriate ester and amine precursors.

Recent advancements have focused on transition-metal-catalyzed amidation reactions. nsf.gov Nickel and palladium-based catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, have proven to be versatile for the direct amidation of both aryl and alkyl esters. nsf.gov For instance, a system using Ni(cod)₂ with an imidazolidinylidene NHC ligand and an aluminum-based additive can effectively catalyze the amidation of methyl esters. nsf.gov The proposed mechanism for these reactions often involves the oxidative addition of the ester's C(acyl)–O bond to the metal center. nsf.gov

Transition-metal-free approaches have also gained prominence, offering milder reaction conditions. nih.gov One such method involves the use of phenyl esters, which can react with a broad range of amines at room temperature in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov This protocol demonstrates high yields and accommodates significant structural and electronic diversity in both the ester and amine components, making it a powerful tool for constructing sterically hindered or electronically demanding amides. nih.gov

Borate esters, such as B(OCH₂CF₃)₃, have been identified as effective reagents for mediating the direct synthesis of amides from carboxylic acids and amines. acs.org These reactions are operationally simple and can often be performed open to the air with equimolar amounts of the reactants. acs.org The purification process is also simplified, often requiring just a filtration step with commercially available resins, thereby avoiding complex aqueous workups or chromatography. acs.org

The table below summarizes various methodologies for the amidation of esters.

Catalyst/Reagent SystemAmine TypeEster TypeConditionsKey Features
Ni/NHC Catalysis nsf.govPrimary and secondary aminesMethyl esters60 °C, additive (e.g., Al(OtBu)₃)Catalytic method, proceeds via oxidative addition of C(acyl)-O bond.
LiHMDS nih.govNon-nucleophilic aromatic aminesPhenyl estersRoom temperature, tolueneTransition-metal-free, broad substrate scope, high yields for hindered amides.
B(OCH₂CF₃)₃ acs.orgPrimary and secondary aminesCarboxylic acids (forms ester in situ)80 °C, MeCNOperationally simple, avoids aqueous workup, high enantiopurity for chiral substrates.
Iron(III) Hydrated Salts organic-chemistry.orgPrimary and secondary aminesPrimary, secondary, and tertiary amides (Transamidation)HeatVersatile, applicable to a wide range of amides and amines.

Multi-step Synthetic Sequences Incorporating this compound Intermediates

The strategic placement of amino and acetamido functional groups on the aromatic ring makes this compound a valuable intermediate for the synthesis of more elaborate chemical structures, particularly heterocyclic compounds and pharmacologically active molecules. wikipedia.orgnih.gov The reactivity of the primary amino group allows for a wide range of subsequent chemical transformations.

A common synthetic strategy involves using the primary amine as a nucleophile or as a precursor to a diazonium salt. For instance, the isomeric compound 3'-aminoacetanilide is a key starting material in the synthesis of the drug Trametinib and is also used to prepare various dyes. wikipedia.org Similarly, this compound can be diazotized and subsequently coupled with various substrates to form azo compounds or undergo reactions to introduce other functional groups.

Furthermore, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to construct heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) ring system, a common scaffold in medicinal chemistry. The synthesis of complex molecules often involves a series of carefully planned steps, including protection, functional group interconversion, and carbon-carbon or carbon-heteroatom bond formation. nih.govsavemyexams.com

A hypothetical multi-step synthesis starting from this compound could involve the following sequence:

Diazotization: Conversion of the primary amino group to a diazonium salt using nitrous acid.

Sandmeyer Reaction: Displacement of the diazonium group with a cyano group to yield N-(3-cyano-2-methylphenyl)acetamide.

Hydrolysis: Conversion of the nitrile to a carboxylic acid, affording 3-acetamido-2-methylbenzoic acid.

Amide Coupling: Reaction of the newly formed carboxylic acid with a different amine to introduce further complexity.

This sequence transforms the initial intermediate into a bifunctional building block suitable for constructing a variety of complex target molecules. The integration of multiple analytical tools like NMR, IR, and UHPLC is crucial for monitoring such multi-step syntheses in real-time, ensuring process control and optimization. nih.gov

Industrial Production Methodologies for Related Chemical Structures

The industrial-scale synthesis of aromatic amines and their derivatives, such as this compound, relies on cost-effective, scalable, and efficient processes. researchgate.net While specific industrial methods for the target compound are not widely published, the production of structurally related anilines and acetanilides provides a clear framework for potential manufacturing routes.

A primary industrial method for producing arylamines is the reduction of the corresponding nitroarenes. openstax.org This can be applied to the synthesis of this compound. A plausible industrial route would begin with the nitration of N-(2-methylphenyl)acetamide (2-acetotoluidide).

The key steps would be:

Nitration: The starting material, N-(2-methylphenyl)acetamide, would be treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the methyl and acetamido groups would favor the formation of N-(3-nitro-2-methylphenyl)acetamide among other isomers.

Reduction: The resulting nitro compound is then reduced to the corresponding primary amine. On an industrial scale, catalytic hydrogenation using catalysts like platinum or nickel is common. openstax.org Alternatively, metal-acid reductions using iron, zinc, or tin in acidic solution are also effective and widely used. openstax.org

For large-scale operations, reagents are chosen based on cost, availability, and safety. For instance, alkalis such as sodium hydroxide (B78521) and potassium hydroxide are preferred due to their low cost and suitable reactivity in industrial settings. google.com The reaction conditions, including temperature, pressure, and reaction time, are carefully optimized to maximize yield and purity while minimizing byproducts and waste. google.com

The table below outlines common reagents and conditions used in the industrial synthesis of related aromatic amines and amides.

Reaction TypeReagentsConditionsApplication
NitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Controlled temperatureIntroduction of a nitro group onto an aromatic ring.
Catalytic HydrogenationH₂, Platinum or Nickel catalystElevated pressure and temperatureReduction of nitroarenes to arylamines. openstax.org
Metal-Acid ReductionIron, Zinc, or Tin and HClAcidic aqueous solutionReduction of nitroarenes, often used when other reducible groups are present. openstax.org
Acylation/AmidationAcetic Anhydride, Alkali (e.g., NaOH, KOH) google.com0–70 °CFormation of acetamides from anilines.

Elucidation of Chemical Reactivity and Transformation Mechanisms of N 3 Amino 2 Methylphenyl Acetamide

Nucleophilic Reactivity at the Amide Carbonyl Center

The amide carbonyl carbon of N-(3-Amino-2-methylphenyl)acetamide is susceptible to nucleophilic attack. Generally, amides are the least reactive among carboxylic acid derivatives towards nucleophiles. chemicalland21.com Their reactivity is significantly lower than that of acyl halides, anhydrides, and esters. chemicalland21.com Nucleophilic addition to the carbonyl group is a key step in reactions such as hydrolysis.

The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. This resonance stabilization makes the amide bond robust. Consequently, reactions with nucleophiles at the amide carbonyl center typically require forcing conditions, such as heating in the presence of strong acid or base catalysts. chemicalland21.com

Electrophilic Aromatic Substitution on the Phenyl Ring System

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino and acetamido groups. Both are electron-donating groups, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles.

The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. chemicalland21.comlibretexts.org The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group. The directing effects of these substituents on the regioselectivity of EAS reactions are summarized in the table below.

SubstituentPosition on RingActivating/DeactivatingOrtho/Meta/Para-Directing
-NH₂3Strongly ActivatingOrtho, Para
-CH₃2Weakly ActivatingOrtho, Para
-NHCOCH₃1Moderately ActivatingOrtho, Para

In the case of this compound, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The positions ortho and para to the moderately activating acetamido group are positions 2 and 6. The position ortho to the weakly activating methyl group is position 3 (occupied) and para is position 5. The cumulative effect of these groups will direct incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the amino group and ortho to the acetamido group. Steric hindrance from the adjacent methyl and acetamido groups may influence the ratio of substitution at these positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.commasterorganicchemistry.com It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This ammonium group is a strongly deactivating, meta-directing group, which would significantly alter the reactivity and regioselectivity of the substitution. libretexts.org To circumvent this, the amino group can be protected, for instance, by acylation, before carrying out the electrophilic substitution. libretexts.org

Oxidation-Reduction Pathways of Peripheral Functional Groups

The functional groups of this compound can undergo various oxidation and reduction reactions.

Oxidation: The primary amino group can be oxidized to a nitro group (-NO₂) using strong oxidizing agents. The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid group (-COOH) under harsh conditions, such as with hot, acidic potassium permanganate. libretexts.org This reaction proceeds via a benzylic radical intermediate, requiring the presence of at least one benzylic hydrogen. libretexts.org

Reduction: The amide group can be reduced to a secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This would convert the acetamido group to an N-ethylamino group. The aromatic ring itself can be reduced under high pressure catalytic hydrogenation, although this typically requires more forcing conditions than the reduction of the peripheral functional groups.

Functional GroupReaction TypeReagent/ConditionProduct Functional Group
Amino (-NH₂)OxidationStrong oxidizing agentsNitro (-NO₂)
Methyl (-CH₃)OxidationHot, acidic KMnO₄Carboxylic acid (-COOH)
Amide (-NHCOCH₃)ReductionLiAlH₄Secondary amine (-NHCH₂CH₃)

Hydrolytic Stability and Mechanisms of the Amide Linkage

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. libretexts.org This process can be catalyzed by either acid or base and generally requires heating. chemicalland21.comlibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comkhanacademy.org Subsequent proton transfer and elimination of the amine (as its ammonium salt) yields the carboxylic acid. youtube.comkhanacademy.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution reaction. khanacademy.org This forms a tetrahedral intermediate which then collapses to eject the amide anion. The amide anion, being a strong base, then deprotonates the newly formed carboxylic acid to give a carboxylate salt and ammonia (B1221849) or an amine. khanacademy.org The rate-determining step in the alkaline hydrolysis of acetanilides is often the breakdown of the tetrahedral intermediate. researchgate.net

The stability of the amide bond in this compound is significant, and cleavage requires vigorous reaction conditions. chemicalland21.com

Regioselectivity and Stereoselectivity Considerations in Chemical Transformations

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the phenyl ring is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the amino group is expected to be dominant, directing incoming electrophiles to positions 4 and 6.

In reactions involving the peripheral functional groups, regioselectivity is also a key consideration. For instance, if the molecule were to be N-alkylated, the primary amino group is generally more nucleophilic than the amide nitrogen and would be the preferred site of reaction.

Stereoselectivity: this compound is an achiral molecule and therefore does not exhibit stereoisomerism. Reactions involving this molecule will not produce stereoisomers unless a new chiral center is introduced through the reaction, or if a chiral reagent or catalyst is used. For example, if the amide were to be reduced to a chiral amine using a stereoselective reducing agent, a mixture of enantiomers or diastereomers could be formed. However, without the introduction of a chiral element, stereoselectivity is not a factor in the chemical transformations of this compound.

Advanced Spectroscopic Characterization Techniques for N 3 Amino 2 Methylphenyl Acetamide

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups within the N-(3-Amino-2-methylphenyl)acetamide molecule. The analysis of vibrational modes offers a detailed fingerprint of the compound's structure.

The FT-IR and FT-Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent parts: the acetamide (B32628) group, the amino group, and the substituted phenyl ring.

Key Vibrational Assignments:

Amine (NH₂) Group Vibrations: The primary amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Amide Group Vibrations: The N-H stretching vibration of the secondary amide (Amide A band) is anticipated near 3300-3250 cm⁻¹. The Amide I band, primarily due to C=O stretching, is one of the most intense bands and appears in the 1630-1680 cm⁻¹ range. The Amide II band, a mix of N-H bending and C-N stretching, is found between 1510-1570 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the phenyl ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and provide information on the substitution pattern.

Methyl (CH₃) Group Vibrations: The methyl group attached to the phenyl ring and the acetamide methyl group will show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹. Bending vibrations occur in the 1375-1450 cm⁻¹ range.

Theoretical calculations, often using density functional theory (DFT), are employed to support the assignment of experimental vibrational frequencies. nih.gov Studies on similar molecules, like methyl 3-amino-2-butenoate, show good agreement between calculated and experimental spectra, aiding in the precise assignment of normal modes. nih.gov In the solid state, intermolecular hydrogen bonding involving the amino and amide groups can cause significant shifts and broadening of the N-H and C=O stretching bands compared to their positions in dilute solutions. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference Spectra
N-H Asymmetric StretchAmino (-NH₂)~3450 nih.govchemicalbook.com
N-H Symmetric StretchAmino (-NH₂)~3360 nih.govchemicalbook.com
N-H StretchAmide (-CONH-)~3290 chemicalbook.com
C-H StretchAromatic3050-3100 nih.gov
C-H StretchMethyl (-CH₃)2920-2980 nih.gov
Amide I (C=O Stretch)Amide (-CONH-)1650-1670 chemicalbook.com
N-H BendAmino (-NH₂)1610-1630 nih.gov
Amide II (N-H Bend, C-N Stretch)Amide (-CONH-)1550-1570 chemicalbook.com
C=C StretchAromatic1450-1590 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, establish correlations between nuclei to confirm the complete molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-donating amino group and the weakly donating methyl group, as well as the electron-withdrawing acetamide group.

Amide Proton: The N-H proton of the amide group will likely appear as a singlet downfield (around 8.0-9.5 ppm), with its exact position being sensitive to solvent and concentration.

Amino Protons: The two protons of the -NH₂ group will give rise to a broad singlet, typically in the range of 3.5-5.0 ppm.

Methyl Protons: Two sharp singlets are expected for the two methyl groups. The methyl group attached to the phenyl ring (C2-CH₃) will resonate around 2.0-2.3 ppm, while the acetamide methyl group (CO-CH₃) will appear at a similar chemical shift, typically around 2.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 168-172 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will have signals between 110 and 150 ppm. The carbons directly attached to the nitrogen atoms (C2 and C3) will be significantly affected, as will the carbon attached to the methyl group (C1).

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, usually between 15-25 ppm.

2D NMR Spectroscopy: Techniques like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for definitive assignments. arxiv.orgarxiv.org TOCSY can establish the correlation between all protons within a spin system, helping to identify the aromatic protons and their relative positions. HSQC correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Reference Data
-NH-CO¹H~8.5-9.5 (s, 1H)- acs.orgnih.gov
-NH₂¹H~3.5-5.0 (br s, 2H)- chemicalbook.com
Aromatic¹H~6.6-7.5 (m, 3H)- chemicalbook.comnih.gov
Ar-CH₃¹H~2.2 (s, 3H)- nih.gov
-CO-CH₃¹H~2.1 (s, 3H)- nih.gov
-C=O¹³C-~169.0 acs.org
C-NH₂ (C3)¹³C-~145.0 researchgate.net
C-NHCO (C1)¹³C-~138.0 researchgate.net
Aromatic C-H¹³C-~115-130 researchgate.net
C-CH₃ (C2)¹³C-~118.0 researchgate.net
-CO-CH₃¹³C-~24.0 acs.org
Ar-CH₃¹³C-~17.0 researchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₂N₂O), the monoisotopic mass is 164.09496 Da. uni.lu

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways often involve the cleavage of the amide bond, which is a common feature for N-arylacetamides. researchgate.net

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) and a [M-42] radical cation corresponding to 3-amino-2-methylaniline.

McLafferty-type Rearrangement is not possible for this structure, but cleavage of the N-C(aryl) bond can occur.

Loss of Ketene (B1206846): A common fragmentation for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting in an ion at m/z 122, corresponding to the protonated 3-amino-2-methylaniline.

Fragmentation of the Phenyl Ring: Subsequent fragmentation of the aniline-derived ions can occur, involving the loss of HCN or methyl radicals.

Studies on related compounds show that the presence of amino and acetamide groups significantly influences fragmentation. researchgate.netnih.gov In positive-ion mass spectrometry, protonation often occurs at the amino group, inducing specific fragmentation pathways. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct/Fragmentm/z (Mass-to-Charge Ratio)IdentityReference
[M]⁺˙164.09Molecular Ion uni.lu
[M+H]⁺165.10Protonated Molecule uni.lu
[M+Na]⁺187.08Sodiated Molecule uni.lu
[M-CH₂CO]⁺˙122Loss of ketene researchgate.net
[CH₃CO]⁺43Acylium ion researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other acetamide derivatives, allows for well-founded predictions. nih.gov For example, N-(3-Nitrophenyl) acetamide crystallizes in a monoclinic system. researchgate.net It is highly probable that this compound would also crystallize in a common system like monoclinic or orthorhombic.

Table 4: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicAnalysis of similar acetamide structures nih.govresearchgate.net
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricCommon for organic molecules nih.govresearchgate.net
Key Intermolecular InteractionsN-H···O (Amide-Amide), N-H···O (Amino-Amide), π-π stackingPresence of H-bond donors/acceptors and aromatic rings
Effect on ConformationThe dihedral angle between the phenyl ring and the amide plane will be determined by steric hindrance and crystal packing forces.General principles of crystallography

Computational and Theoretical Chemistry Investigations of N 3 Amino 2 Methylphenyl Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. acs.orgnih.gov By applying DFT methods, researchers can gain detailed insights into the behavior of N-(3-Amino-2-methylphenyl)acetamide at the quantum level. Typically, these calculations employ hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy in the results. acs.orgnih.goviucr.org

The first step in a computational study is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the lowest energy) is determined. For acetamide (B32628) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov In this compound, the geometry is influenced by the spatial arrangement of the amino, methyl, and acetamido groups on the phenyl ring. The planarity of the molecule is a key factor, with the dihedral angles between the phenyl ring and the acetamido group's side chain being of particular interest. nih.gov For instance, in a similar molecule, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the torsion angles reveal a non-planar structure. nih.gov

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate how charge is shared between atoms, and the analysis of molecular orbitals. These calculations are fundamental to understanding the molecule's reactivity and intermolecular interactions. aimspress.com

ParameterTypical Bond Lengths (Å)Typical Bond Angles (°)
C-C (aromatic)1.38 - 1.41~120
C-N (amide)~1.33~122
C=O~1.23~121
C-N (amino)~1.40~120
C-C (methyl)~1.51~109.5

Note: The values in this table are typical and may vary slightly for this compound based on specific computational results.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netsemanticscholar.org For this compound, characteristic vibrational frequencies would include N-H stretching from the amino and amide groups, C=O stretching of the amide, and various C-H and C-C vibrations within the phenyl ring and methyl group. nih.govresearchgate.net Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational properties. researchgate.net

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
N-H stretch (amide)~3300-3500Stretching of the nitrogen-hydrogen bond in the acetamido group. nih.gov
N-H stretch (amino)~3300-3500Asymmetric and symmetric stretching of the amino group.
C-H stretch (aromatic)~3000-3100Stretching of carbon-hydrogen bonds on the phenyl ring.
C-H stretch (methyl)~2850-2960Asymmetric and symmetric stretching of the methyl group.
C=O stretch (Amide I)~1650-1690Stretching of the carbonyl double bond in the amide. nih.govsemanticscholar.org
N-H bend (Amide II)~1510-1550Bending of the nitrogen-hydrogen bond in the amide group. nih.gov
C-N stretch (Amide III)~1250-1300Stretching of the carbon-nitrogen bond in the amide group. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. aimspress.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter. iucr.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. aimspress.comnih.gov For similar aromatic amide compounds, the HOMO-LUMO gap has been calculated to be around 5 eV, indicating significant stability. iucr.orgresearchgate.netnih.gov The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. nih.gov

ParameterCalculated Value (eV) for a similar compound iucr.orgSignificance
EHOMO-5.3130Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
ELUMO-0.2678Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
Energy Gap (ΔE)5.0452Indicates chemical reactivity and kinetic stability. iucr.org

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP surface displays regions of different electrostatic potential, with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack). nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them sites for electrophilic interaction. nih.gov The hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. researchgate.net This analysis can quantify the stability of the molecule arising from these interactions. For acetamide derivatives, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pair to the carbonyl group, which is a characteristic feature of the amide bond. mdpi.com These interactions are described in terms of second-order perturbation energies (E(2)), where a higher E(2) value indicates a stronger interaction. researchgate.net

Fukui functions (FF) are used to predict the local reactivity of different atomic sites within a molecule. acs.org They help in identifying which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. acs.org In addition to Fukui functions, other global reactivity descriptors derived from the HOMO and LUMO energies can be calculated. nih.gov These include:

Chemical Potential (μ): The tendency of electrons to escape from a system. acs.org

Hardness (η): A measure of the resistance to charge transfer. acs.org

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. nih.gov

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. nih.gov

These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of this compound. acs.orgnih.gov

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures electron escaping tendency. acs.org
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to charge change. acs.org
Softness (S)1 / (2η)Measures the molecule's polarizability. nih.gov
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic nature of a molecule. nih.gov

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) is a conceptual density functional theory (DFT) descriptor that helps in quantifying the charge transfer in a chemical reaction. The ECT is defined by the equation:

ΔN = (μA - μB) / (ηA + ηB)

where μ represents the chemical potential and η represents the chemical hardness of the interacting species A and B. A positive ECT value indicates that charge flows from species B to species A, while a negative value signifies the reverse. This analysis is particularly useful in understanding the interactions between a molecule and a biological target, such as DNA bases or protein residues. nih.gov

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, associated with anti-aromaticity.

For this compound, the central phenyl ring is expected to be aromatic. A NICS calculation would confirm and quantify this aromaticity. The substituents on the phenyl ring—the amino, methyl, and acetamido groups—can modulate the electron density within the ring and thus influence its aromatic character. While no specific NICS studies have been published for this compound, the principles of this analysis are well-established. The calculated NICS values would provide a quantitative measure of the ring's aromaticity, which is a fundamental aspect of its structure and reactivity.

Intermolecular Interaction Studies

The way molecules pack in a crystal and interact with their neighbors is fundamental to their physical properties. Computational methods like Hirshfeld surface analysis provide a powerful means to visualize and quantify these interactions.

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Forces

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest). By mapping properties like d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze different types of intermolecular contacts.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available, a study on the closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, provides valuable insights. iucr.org For this analog, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (53.8%), H···C/C···H (21.7%), H···N/N···H (13.6%), and H···O/O···H (10.8%) interactions. iucr.org Given the structural similarities, it is highly probable that this compound would exhibit a similar pattern of intermolecular contacts, dominated by hydrogen-hydrogen contacts due to the abundance of hydrogen atoms in the molecule.

The shape-indexed and d_norm-mapped Hirshfeld surfaces for the analogous compound highlight the specific regions of intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds are a critical type of non-covalent interaction that dictates the structure and properties of many chemical and biological systems. In this compound, the amino (-NH2) and acetamido (-NHC=O) groups are capable of both donating and accepting hydrogen bonds.

The aforementioned study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide showed the presence of N—H···O and N—H···N hydrogen bonds, which, along with C—H···π interactions, create a layered crystal structure. iucr.org Specifically, the amide N-H group acts as a hydrogen bond donor to the pyrazole (B372694) nitrogen atom of an adjacent molecule, and one of the amine N-H groups donates a hydrogen bond to the amide oxygen atom of another neighboring molecule. iucr.org

For this compound, similar hydrogen bonding patterns are expected. The amino group's N-H can act as a donor, and the nitrogen atom itself can be an acceptor. The acetamido group's N-H is a good hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. These interactions would likely lead to the formation of chains or sheets in the solid state. Other non-covalent interactions, such as π-π stacking between the phenyl rings and C-H···π interactions, could also play a role in stabilizing the crystal structure. The interplay of these forces is fundamental to the molecule's solid-state properties. colab.ws

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, computational studies could explore its synthesis and subsequent reactions.

The synthesis of acetanilides often involves the acylation of an aniline (B41778) derivative. acs.org Computational modeling of this reaction for this compound could involve locating the transition state for the nucleophilic attack of the amino group on an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. Such a study would provide insights into the reaction's activation energy and kinetics.

Furthermore, the reactivity of the final product can be explored. For instance, the presence of the amino and methyl groups on the phenyl ring will direct further electrophilic substitution reactions. Computational modeling of, for example, halogenation or nitration would reveal the most likely sites of reaction by comparing the activation energies for substitution at different positions on the ring. Studies on related aniline derivatives, such as the reaction of 4-methyl aniline with hydroxyl radicals, have demonstrated the power of computational methods in determining reaction mechanisms and rate coefficients. mdpi.com A similar approach for this compound would provide a detailed understanding of its chemical reactivity.

Theoretical Studies of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), are commonly used to account for solvent effects in computational studies. dntb.gov.ua

For this compound, the choice of solvent would affect its conformational equilibrium, electronic structure, and reaction kinetics. For example, in a polar solvent, conformations with a larger dipole moment would be stabilized. The solubility of acetanilide (B955) derivatives has been shown to be dependent on the solvent, with higher solubility generally observed in more polar organic solvents. ijstr.orgresearchgate.net

A theoretical study of this compound in different solvents would involve optimizing its geometry in the presence of the solvent continuum and calculating key properties such as the dipole moment, HOMO-LUMO gap, and reaction activation energies. This would provide a quantitative understanding of how the solvent modulates the molecule's behavior. For instance, the activation energy for a reaction might be lowered in a polar solvent if the transition state is more polar than the reactants. Such studies are crucial for optimizing reaction conditions and for understanding the molecule's behavior in biological environments, which are typically aqueous.

Substituent Effects on Electronic Structure and Reactivity Profiles

The electronic structure and reactivity of this compound are significantly influenced by the nature and position of substituents on the phenyl ring. While specific computational studies on the substituent effects of this particular molecule are not extensively available in the public domain, we can extrapolate the expected trends based on established principles of physical organic chemistry and computational studies of analogous aromatic amides. The interplay of inductive and resonance effects of various functional groups can alter the electron density distribution, molecular orbital energies, and ultimately, the kinetic and thermodynamic parameters of its reactions.

The core structure of this compound contains both an amino (-NH₂) group and a methyl (-CH₃) group as inherent substituents. The amino group is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. The acetamido group (-NHCOCH₃) is electron-donating at the para position but can be considered electron-withdrawing at the meta and ortho positions due to its resonance and inductive effects. The presence of these groups establishes a baseline electronic profile that can be modulated by the introduction of additional substituents.

The reactivity of aromatic amines is a key aspect to consider. Aromatic amines are basic compounds that can neutralize acids in exothermic reactions to form salts and water. nih.gov Their reactivity can be influenced by various factors, including the presence of other functional groups on the aromatic ring. nih.gov

Impact of Electron-Donating and Electron-Withdrawing Groups

The introduction of further substituents on the phenyl ring would systematically alter the electronic properties and reactivity of this compound. These effects can be qualitatively understood and quantitatively predicted using computational methods like Density Functional Theory (DFT). DFT calculations can provide insights into changes in molecular geometry, charge distribution, frontier molecular orbital (HOMO-LUMO) energies, and various reactivity descriptors. nih.govnih.gov

Electron-Donating Groups (EDGs):

Substituents such as hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) are strong electron-donating groups. When introduced onto the phenyl ring of this compound, they are expected to:

Raise HOMO Energy: The energy of the Highest Occupied Molecular Orbital (HOMO) is expected to increase. A higher HOMO energy level indicates greater ease of electron donation, thus enhancing the nucleophilicity and reactivity towards electrophiles.

Decrease Ionization Potential: Consequently, the ionization potential of the molecule will decrease, making it easier to remove an electron.

Activate the Ring for Electrophilic Substitution: The rate of electrophilic aromatic substitution reactions would be significantly enhanced.

Electron-Withdrawing Groups (EWGs):

Conversely, the introduction of electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) would have the opposite effect:

Decrease Electron Density: These groups will withdraw electron density from the phenyl ring, making it more electron-deficient.

Lower HOMO and LUMO Energies: Both the HOMO and LUMO energy levels are expected to be lowered. A lower HOMO energy implies reduced nucleophilicity, while a lower LUMO (Lowest Unoccupied Molecular Orbital) energy suggests increased electrophilicity, making the molecule more susceptible to nucleophilic attack.

Increase Ionization Potential and Electron Affinity: The ionization potential will increase, and the electron affinity will also likely increase.

Deactivate the Ring for Electrophilic Substitution: The rate of electrophilic aromatic substitution will be reduced.

The following interactive table summarizes the expected qualitative effects of representative electron-donating and electron-withdrawing substituents on key electronic properties of this compound.

Substituent (X)TypeExpected Effect on Ring Electron DensityExpected Effect on HOMO EnergyExpected Reactivity towards Electrophiles
-OHEDGIncreaseIncreaseIncreased
-OCH₃EDGIncreaseIncreaseIncreased
-NO₂EWGDecreaseDecreaseDecreased
-CNEWGDecreaseDecreaseDecreased
-CF₃EWGDecreaseDecreaseDecreased
-ClEWG (weak)Decrease (Inductive) / Increase (Resonance)DecreaseDecreased

Quantitative Analysis through Hammett Parameters

Reactivity Profiles

The reactivity of this compound can be assessed through various theoretical descriptors derived from computational studies:

Fukui Functions: These functions help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. acs.org For instance, in related acetamide derivatives, nitrogen and oxygen atoms are often identified as potential sites for nucleophilic attack. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a global measure of a molecule's reactivity. nih.gov Generally, a softer molecule with a higher electrophilicity index is more reactive. The introduction of EDGs would be expected to decrease hardness and increase softness, while EWGs would have the opposite effect.

Applications of N 3 Amino 2 Methylphenyl Acetamide in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

N-(3-Amino-2-methylphenyl)acetamide serves as a crucial building block in the multi-step synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and an acetamide (B32628) group, allows for a variety of chemical transformations. ontosight.ai Organic chemists utilize this compound as a starting material or a key intermediate in the construction of intricate molecular architectures. The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of a wide array of derivatives. Simultaneously, the acetamide group can be hydrolyzed to reveal a primary amine, offering another site for chemical modification. This versatility makes it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

For instance, the amino group can be a nucleophile in reactions to form new carbon-nitrogen bonds, a fundamental process in the assembly of many biologically active compounds. The strategic placement of the methyl group on the phenyl ring also influences the regioselectivity of subsequent reactions, providing a level of control in the synthetic pathway. ontosight.ai

Contributions to the Synthesis of Novel Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. rdd.edu.iq this compound is an important precursor for the creation of novel heterocyclic scaffolds. The presence of the ortho-amino and acetamido groups provides a reactive template for cyclization reactions.

Research has demonstrated that related amino acetophenones can serve as valuable starting materials for the diversity-oriented synthesis of natural product analogs, including flavones, coumarins, and chalcones. mdpi.com This approach allows for the generation of libraries of structurally diverse molecules from a common starting material. mdpi.com Similarly, this compound can be employed in condensation reactions with various reagents to construct a range of heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems. The strategic use of this intermediate allows for the efficient assembly of complex heterocyclic frameworks that are of interest for their potential biological activities. rdd.edu.iqresearchgate.net

PrecursorReagentResulting Heterocycle
N-acetylglycineN,N-dimethylformamide and phosphorus oxychloride4-dimethylaminomethylene-2-methyl-5(4H)-oxazolone
2-chloro-N-p-tolylacetamideThiosemicarbazideThiazole derivative
2-chloro-N-p-tolylacetamideSemicarbazideOxadiazole derivative
2-chloro-N-p-tolylacetamideThioureaThiazole derivative

This table presents examples of heterocyclic synthesis from related acetamide precursors, illustrating the potential synthetic pathways for this compound. researchgate.netresearchgate.net

Applications in the Development of New Materials and Polymers

The field of materials science continuously seeks new molecular building blocks to create materials with tailored properties. upenn.edu this compound and its derivatives have potential applications in the development of new polymers and materials. ontosight.ai The aromatic nature of the phenyl ring, combined with the reactive functional groups, allows for its incorporation into polymer backbones or as pendant groups.

Polymers containing acetamide functionalities can exhibit interesting properties such as hydrophilicity and the capacity for hydrogen bonding, which are crucial for applications in biomedical engineering and materials science. ontosight.ai By modifying the structure of this compound and polymerizing it with other monomers, it is possible to create polymers with specific thermal, mechanical, or optical properties. For example, its incorporation into a polymer chain could enhance thermal stability or alter the material's solubility characteristics. The development of such novel polymers opens avenues for new applications in areas like drug delivery, coatings, and advanced composites. ontosight.ai

Utilization in the Fundamental Study of Reaction Mechanisms and Kinetics

Understanding the intricate details of chemical reactions is fundamental to advancing the field of chemistry. This compound serves as a valuable substrate for studying reaction mechanisms and kinetics. The presence of multiple reactive sites allows researchers to investigate the selectivity and reactivity of different functional groups under various reaction conditions.

For example, studying the kinetics of reactions involving the amino or acetamide groups can provide insights into the electronic and steric effects of the methyl group on the phenyl ring. ontosight.ai The NIST Chemistry WebBook provides a platform for accessing thermochemical and phase change data for related compounds, which is essential for kinetic modeling and understanding reaction energetics. nist.govnist.gov By systematically studying the reactions of this compound, chemists can gain a deeper understanding of fundamental organic reactions, which can then be applied to the design of more efficient and selective synthetic methods.

PropertyValue
Molecular FormulaC9H12N2O ontosight.ai
Molecular Weight164.20 g/mol sigmaaldrich.com
InChIKeyTZEOVCYRUCGICH-UHFFFAOYSA-N uni.lu
CAS Number102140-54-9 (example for a related compound)

This table summarizes key identifiers for this compound. ontosight.aisigmaaldrich.comuni.lu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Amino-2-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted anilines or phenols. For example, reacting 3-amino-2-methylphenol with acetyl chloride in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C) to minimize side reactions. Purification via recrystallization or column chromatography is critical to isolate the acetamide derivative . Optimization parameters include solvent selection (e.g., acetonitrile for better solubility), stoichiometric ratios (1:1.2 molar ratio of amine to acetylating agent), and inert atmospheres to prevent oxidation of the amino group.

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify acetamide proton signals (δ ~2.1 ppm for CH₃CO, δ ~8–9 ppm for aromatic protons adjacent to the amino group) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide moiety .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities (e.g., unreacted starting materials) .
  • Melting Point Analysis : Compare observed melting points (e.g., 155–162°C) with literature values to validate crystallinity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data when analyzing hydrogen-bonding motifs in this compound derivatives?

  • Resolution Approach :

  • Compare hydrogen-bonding patterns across multiple crystal structures (e.g., N-(4-chlorophenyl)acetamide vs. N-(3-chlorophenyl)acetamide derivatives) using software like SHELXL .
  • Validate intermolecular interactions (e.g., N-H···O=C) via Hirshfeld surface analysis to resolve discrepancies in bond lengths or angles reported in different studies .
  • Cross-reference with theoretical models (e.g., density functional theory (DFT)) to assess geometric feasibility of proposed motifs .

Q. How can computational chemistry methods (e.g., DFT, MESP analysis) complement experimental data in understanding the electronic properties of this compound?

  • Computational Workflow :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and charge transfer behavior. For example, a narrow HOMO-LUMO gap (~3–4 eV) suggests potential as a semiconductor material .
  • Molecular Electrostatic Potential (MESP) : Map electron-rich regions (e.g., amino and carbonyl groups) to predict nucleophilic/electrophilic attack sites in synthetic modifications .
  • Vibrational Frequency Analysis : Compare computed IR spectra (e.g., Gaussian 09) with experimental data to validate structural assignments .

Q. What experimental approaches are suitable for investigating the reactivity of this compound as a precursor in multi-component reactions for heterocyclic synthesis?

  • Methodological Design :

  • Multi-Component Reactions (MCRs) : React with aldehydes and isocyanides in a Ugi-type reaction to form tetrazole or imidazoline derivatives. Optimize solvent (e.g., ethanol) and catalyst (e.g., p-toluenesulfonic acid) for yield improvement .
  • Cyclization Studies : Use POCl₃ as a cyclizing agent to convert acetamide derivatives into triazolothiadiazines, monitored by TLC and characterized via mass spectrometry .
  • Metal Coordination : Screen transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, analyzing stability constants via potentiometric titrations and evaluating biological activity (e.g., antimicrobial assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.